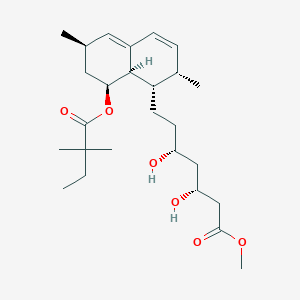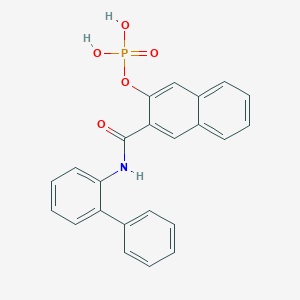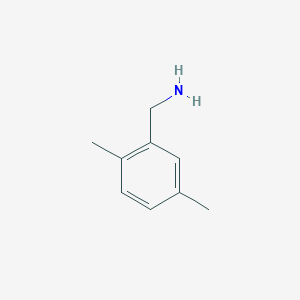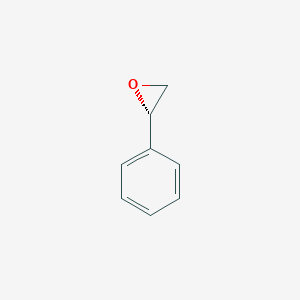
(R)-Styroloxid
Übersicht
Beschreibung
(R)-Styrene oxide (also known as (R)-styrene oxide, (R)-2-phenyl-2-hydroxyethanol, and (R)-2-phenyl-2-hydroxyethane-1-ol) is an important organic compound and a chiral epoxide. It is a colorless liquid that is soluble in water and is used in a variety of applications, including in the synthesis of pharmaceuticals, fragrances, and other chemicals.
Wissenschaftliche Forschungsanwendungen
Resistive Switching Memory Devices
(R)-Styroloxid wird aufgrund seines Potenzials für die Herstellung von Resistive Switching Memory Devices, wie z. B. Resistive Random Access Memory (RRAM), untersucht . Diese Geräte sind eine Form des nichtflüchtigen Speichers, der durch Ändern des Widerstands über ein dielektrisches Festkörpermaterial arbeitet. This compound könnte verwendet werden, um die Oberflächeneigenschaften von Metalloxiden zu modifizieren und so deren Leistung in Speicherberechnungen und Datenspeicheranwendungen zu verbessern.
Nanopartikel-Synthese
Die Verbindung spielt eine Rolle bei der Synthese von Metalloxid-Nanopartikeln, die in verschiedenen Nanotechnologieanwendungen von entscheidender Bedeutung sind . This compound kann an der Oberflächenmodifikation von Nanopartikeln beteiligt sein, um ihre Wechselwirkung mit anderen Stoffen zu verbessern, was für die Herstellung hochempfindlicher und selektiver Sensoren unerlässlich ist.
Katalyse
In der Katalyse wird this compound zur Herstellung von Katalysatoren mit verbesserter Ausbeute und Selektivität eingesetzt . Es kann Teil der katalytischen Systeme sein, die die Produktion von Cyclopentanon aus Cyclopenten ermöglichen, wobei molekularer Sauerstoff als einziger Oxidationsmittel verwendet wird. Diese Anwendung ist in industriellen Prozessen von Bedeutung, bei denen hohe Umsätze und Selektivitäten gewünscht sind.
Arzneimittel-Abgabesysteme
Die Reaktivität der Verbindung macht sie zu einem Kandidaten für die Herstellung von funktionalisierten Siliciumdioxid-Nanopartikeln, die in Arzneimittel-Abgabesystemen verwendet werden . This compound kann verwendet werden, um die Oberfläche von siliziumbasierten Nanopartikeln zu modifizieren, wodurch ihre Fähigkeit zur kontrollierten Aufnahme und Freisetzung von Medikamenten verbessert wird, was ein entscheidender Aspekt gezielter Therapien ist.
Sanierung der Umwelt
This compound kann in Technologien zur Sanierung der Umwelt eingesetzt werden. Seine chemischen Eigenschaften können bei der Entwicklung von Materialien helfen, die zur Adsorption und Entfernung von Schadstoffen aus Wasser und Luft verwendet werden . Diese Anwendung ist besonders wichtig für die Reinigung von Industrieabwässern und die Sicherstellung saubererer Umweltpraktiken.
Energiespeicher
Die Verbindung ist auch im Bereich der Energiespeicher relevant. Sie kann bei der Entwicklung von Materialien für Lithium-Ionen-Batterien und Superkondensatoren eingesetzt werden, was zur Verbesserung der Energiedichte und Effizienz beiträgt . Dies ist entscheidend für die Weiterentwicklung erneuerbarer Energietechnologien und die Schaffung nachhaltigerer Energiespeicherlösungen.
Wirkmechanismus
Target of Action
It is known that similar compounds interact with various molecular targets, including reactive oxygen species (ros) and reactive nitrogen species (rns) . These molecules play crucial roles in various physiological functions such as immune function, cellular signaling pathways, and redox regulation .
Mode of Action
It can be inferred from related studies that such compounds may interact with their targets through redox reactions . For instance, nitric oxide, a free radical, has been shown to interact with other molecules by donating or accepting an electron .
Biochemical Pathways
It is known that ros/rns, which could be potential targets of ®-styrene oxide, are involved in various biochemical transformations such as carboxylation, hydroxylation, peroxidation, and modulation of signal transduction pathways .
Pharmacokinetics
It is known that the adme properties of a compound significantly influence its bioavailability and efficacy .
Result of Action
It is known that ros/rns, potential targets of ®-styrene oxide, can cause damage to cellular biomolecules, including lipids, proteins, and dna, leading to various chronic and degenerative diseases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pollution, radiation, certain drugs, foods, cigarette smoking, and other exogenous sources can increase the levels of ROS/RNS, thereby potentially influencing the action of ®-Styrene oxide .
Eigenschaften
IUPAC Name |
(2R)-2-phenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMVMTVKBNGEAK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20780-53-4 | |
| Record name | (+)-Styrene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Styrene oxide, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-styrene oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04499 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | STYRENE OXIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HB27D5MRW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (R)-styrene oxide?
A1: (R)-Styrene oxide has the molecular formula C8H8O and a molecular weight of 120.15 g/mol.
Q2: Are there any characteristic spectroscopic data for identifying (R)-styrene oxide?
A2: Yes, (R)-styrene oxide can be identified using techniques like NMR spectroscopy. For instance, researchers utilized 1H NMR analysis of the bis-(+)-α-(methoxy-α-trifluoromethyl)phenylacetate diesters to determine the stereochemical course of styrene oxide hydrolysis. []
Q3: Is (R)-styrene oxide stable under standard storage conditions?
A3: While specific data on the stability of (R)-styrene oxide under standard conditions wasn't found within the provided research, it's known that epoxides, in general, are susceptible to ring-opening reactions under various conditions, including acidic or basic environments.
Q4: What types of reactions can (R)-styrene oxide undergo?
A4: (R)-Styrene oxide is commonly used as a chiral building block in organic synthesis. It can undergo various reactions, including ring-opening reactions with nucleophiles such as alcohols, amines, and thiols. For example, researchers used (R)-styrene oxide as a starting material for the synthesis of chiral diamines via aziridinium ion intermediates. []
Q5: Can you give specific examples of catalysts used for (R)-styrene oxide reactions?
A5: Several catalysts have been reported for (R)-styrene oxide transformations. These include:
- Lewis Acids: Bis-tributyltin oxide and bis-chlorodibutyltin oxide for regio- and stereoselective alcoholysis []
- Magnesium Oxide: Catalyzes the cycloaddition of carbon dioxide to (R)-styrene oxide to yield (R)-phenyl carbonate with retention of stereochemistry. []
- Cerium Triflate [Ce(OTf)4]: Enables highly efficient, regio-, and stereoselective ring opening of (R)-styrene oxide with various nucleophiles like alcohols. []
Q6: What is the significance of enantioselective hydrolysis of (R)-styrene oxide?
A6: Enantioselective hydrolysis of (R)-styrene oxide, often catalyzed by enzymes like epoxide hydrolases, is crucial for producing enantiomerically pure compounds. For example, researchers used a recombinant E. coli expressing epoxide hydrolase for the kinetic resolution of racemic styrene oxide, achieving enantiopure (R)-styrene oxide. []
Q7: Has computational chemistry been used in research related to (R)-styrene oxide?
A7: Yes, computational chemistry plays a role in understanding the interactions of (R)-styrene oxide with enzymes. For example, docking simulations were used to study the binding of (R)-styrene oxide in the active site of cytochrome P450SPα, providing insights into the stereoselective epoxidation process. []
Q8: What are the known toxicological effects of (R)-styrene oxide?
A8: (R)-styrene oxide is known to be more toxic than its (S)-enantiomer. Studies in mice showed that (R)-styrene oxide caused greater toxicity, especially in the liver, as measured by serum sorbitol dehydrogenase (SDH) activity. []
Q9: What role does glutathione play in the toxicity of styrene and its metabolites?
A9: Glutathione (GSH) is a crucial antioxidant. Studies showed that styrene administration to mice led to a significant decrease in GSH levels in both bronchoalveolar lavage fluid (BALF) and plasma. This depletion of GSH, particularly in the lung, might contribute to the susceptibility to oxidative damage caused by styrene and its metabolites. []
Q10: Are there specific biomarkers associated with styrene or (R)-styrene oxide exposure?
A10: Researchers used elevated levels of gamma-glutamyltranspeptidase (GGT) and lactate dehydrogenase (LDH) in bronchoalveolar lavage fluid (BALF) as biomarkers for assessing pneumotoxicity caused by styrene and styrene oxide. []
Q11: How is (R)-styrene oxide typically analyzed and quantified?
A11: Various analytical methods are employed for analyzing (R)-styrene oxide, including:
- Gas Chromatography (GC): Used to determine enantiomeric excess and monitor the kinetic resolution of styrene oxide. [, ]
- High-Performance Liquid Chromatography (HPLC): Used for separating and quantifying (R)-styrene oxide in mixtures. []
- NMR Spectroscopy: Employed for stereochemical analysis of reaction products involving (R)-styrene oxide. []
Q12: Are there specialized resources available for research on (R)-styrene oxide?
A12: While specific databases dedicated solely to (R)-styrene oxide might not exist, resources such as:
Q13: What are some key milestones in the research on (R)-styrene oxide?
A13: * Discovery of Stereoselective Metabolism: A significant milestone was the understanding that the metabolism of styrene to styrene oxide is stereoselective, leading to different ratios of (R)- and (S)-styrene oxide in various species. []* Development of Biocatalytic Processes: Research on enzymes like epoxide hydrolases led to the development of biocatalytic processes for the enantioselective resolution of racemic styrene oxide. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


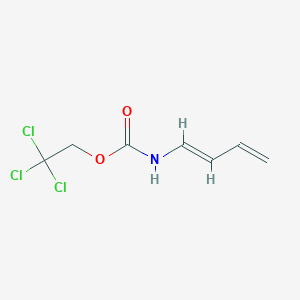

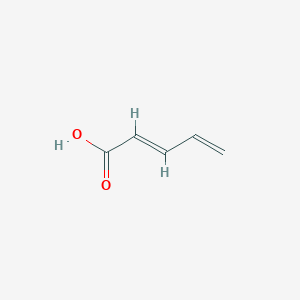
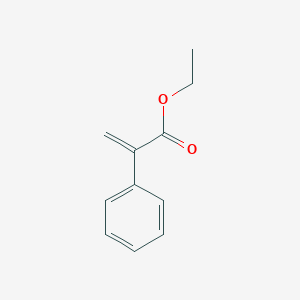

![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)
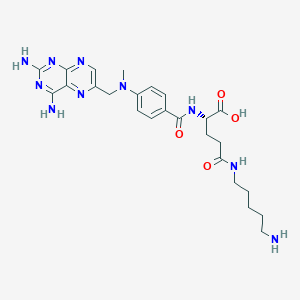
![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)
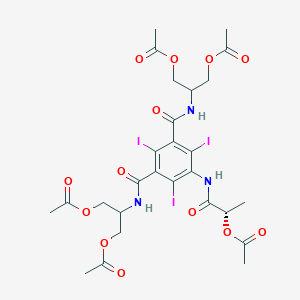

![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
